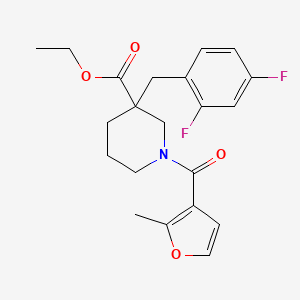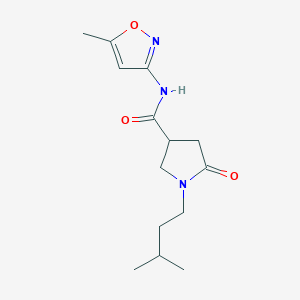
6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile, also known as OPLS-DA, is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile is not fully understood, but it is believed to act through the inhibition of key enzymes and signaling pathways involved in various cellular processes. It has been reported to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using 6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile in lab experiments is its high potency and selectivity towards specific targets, making it an ideal candidate for drug discovery. However, its limited solubility and stability in aqueous solutions can pose a challenge in certain experiments, and further optimization of its chemical properties is required to improve its efficacy.
将来の方向性
There are several future directions for the research and development of 6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile. One potential direction is to explore its potential applications in the field of material science, where it could be used as a building block for the synthesis of novel materials with unique properties. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and viral infections. Further research is also needed to optimize its chemical properties and improve its efficacy in lab experiments.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its potent anti-cancer, anti-inflammatory, and anti-viral activities make it an ideal candidate for drug discovery, and further research is needed to explore its full potential. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成法
6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile can be synthesized through a multi-step process involving the reaction of 2-propylthio-4,6-dichloropyrimidine with phenylacetonitrile followed by oxidation and cyclization. The final product is obtained through purification and crystallization.
科学的研究の応用
6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been reported to exhibit potent anti-cancer, anti-inflammatory, and anti-viral activities, making it a promising candidate for the development of novel therapeutics.
特性
IUPAC Name |
6-oxo-4-phenyl-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-2-8-19-14-16-12(10-6-4-3-5-7-10)11(9-15)13(18)17-14/h3-7H,2,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNOJGBHYDZSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B6106109.png)
![3-phenyl-1-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperidine](/img/structure/B6106116.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6106123.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6106135.png)
![N-ethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6106139.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenylethyl)acetamide](/img/structure/B6106147.png)
![N-({1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6106151.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-6-carboxamide](/img/structure/B6106165.png)
![N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6106166.png)
![N-(3,4-dimethylphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B6106172.png)
![7-(cyclopropylmethyl)-2-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6106185.png)

![N-(2-chlorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6106207.png)